Vinblastine sulfate

Description

Historical Context and Discovery of Vinblastine (B1199706) Sulfate (B86663)

The history of vinblastine sulfate is intertwined with the investigation of traditional medicinal uses of the Catharanthus roseus plant. Historically, extracts from this plant were explored for various purported medicinal properties, including the treatment of diabetes. cdnsciencepub.comnih.gov This led researchers in the mid-20th century to investigate the plant's chemical constituents.

A pivotal moment occurred in the 1950s when Robert Noble and Charles Thomas Beer at the University of Western Ontario isolated and purified alkaloids from the Madagascar periwinkle. wikipedia.orgcdnmedhall.cautppublishing.com Their research was initially driven by the plant's supposed anti-diabetic effects. cdnsciencepub.comnih.govwikipedia.org However, experiments involving injecting plant extracts into rabbits revealed a significant decrease in white blood cells, leading to the hypothesis that these extracts might be effective against cancers of the white blood cells, such as lymphoma. wikipedia.orgcdnmedhall.caresearchgate.net This serendipitous observation shifted the focus of their research towards the antineoplastic potential of the isolated compounds. cdnsciencepub.comnih.govutppublishing.comresearchgate.net

This research culminated in the isolation and purification of vinblastine in 1958. wikipedia.orgcdnmedhall.ca Vinblastine was the first vinca (B1221190) alkaloid to be isolated and tested for its anti-tumor properties. researchgate.netnih.gov The purification process was patented in 1959. cdnmedhall.ca

Role of this compound in Cancer Chemotherapy Research

Academic research has firmly established this compound as a key agent in cancer chemotherapy. Its primary mechanism of action revolves around its interaction with tubulin, a protein essential for the formation of microtubules. auctoresonline.orgpatsnap.comsemanticscholar.org Microtubules are critical components of the cell's cytoskeleton and play a vital role in various cellular processes, including maintaining cell shape, intracellular transport, and crucially, chromosome segregation during mitosis. patsnap.com

This compound exerts its anti-cancer effects by binding to tubulin dimers, thereby inhibiting their polymerization into functional microtubules. patsnap.comsemanticscholar.org This disruption prevents the proper assembly of the mitotic spindle, a structure necessary for the separation of chromosomes during the anaphase of mitosis. auctoresonline.orgpatsnap.com The inability to form a functional mitotic spindle leads to cell cycle arrest at the metaphase stage. patsnap.comsemanticscholar.org This mitotic arrest triggers a cascade of events that ultimately result in programmed cell death, or apoptosis, in rapidly dividing cancer cells. patsnap.com

Research has explored this mechanism in detail. Studies have shown that at very low concentrations, this compound suppresses microtubule dynamics, while at higher concentrations, it reduces microtubule polymer mass. auctoresonline.org Recent findings also indicate that it can induce microtubule fragmentation by stimulating minus-end detachment from organizing centers, and this enhanced detachment correlates with cytotoxicity. auctoresonline.org Crystallographic data has provided insights into the binding of vinblastine to tubulin, showing that it introduces a wedge at the interface of two tubulin molecules, interfering with assembly. researchgate.net This interaction can also lead to the self-association of tubulin into spiral aggregates at the expense of microtubule growth. researchgate.net

This compound has been investigated extensively in various cancer cell lines and animal models to assess its efficacy and understand its cellular effects. In vitro studies using cancer cell lines, including those for leukemia, breast cancer, lung cancer, and ovarian cancer, have demonstrated its potent anti-cancer properties, affecting cell viability, proliferation, apoptosis, and cell cycle progression. rsisinternational.org Animal studies have further supported its in vivo anti-cancer efficacy, showing inhibition of tumor growth in various models, including human breast cancer xenografts and models of testicular cancer and Hodgkin's lymphoma. rsisinternational.org

Scope and Significance of Research on this compound

The scope of academic research on this compound is broad, encompassing fundamental studies on its molecular interactions to investigations into its efficacy in various cancer types and the development of new therapeutic strategies. Its significance lies in its established role as an effective chemotherapeutic agent and its continued use as a subject of research to improve cancer treatment outcomes.

Research continues to explore ways to enhance the therapeutic index of this compound, including the investigation of structurally modified vinblastine analogues aimed at improving biological potential and reducing adverse effects. researchgate.net Studies also focus on understanding and overcoming mechanisms of resistance that cancer cells may develop against vinblastine.

Furthermore, research into this compound contributes to the broader understanding of microtubule dynamics and cell division, fundamental processes relevant to cancer biology. The study of its interaction with tubulin and other cellular components provides valuable insights into potential targets for the development of new anti-cancer drugs.

The significance of this compound in academic research is underscored by its continued inclusion in combination chemotherapy regimens for various cancers, such as Hodgkin's lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer. wikipedia.org Its use in regimens like ABVD for Hodgkin lymphoma and in combination with methotrexate (B535133) for aggressive fibromatosis highlights its clinical importance, which is a direct result of extensive academic investigation. wikipedia.org

Research findings related to the mechanism of action of this compound can be summarized in the following table:

| Mechanism Component | Description | Research Finding/Observation |

| Tubulin Binding | This compound binds to tubulin dimers. patsnap.comsemanticscholar.org | Inhibits tubulin polymerization into microtubules. patsnap.comsemanticscholar.org |

| Microtubule Disruption | Interferes with the assembly and dynamics of microtubules. auctoresonline.orgpatsnap.com | Leads to the inability to form a functional mitotic spindle. auctoresonline.orgpatsnap.com |

| Cell Cycle Arrest | Halts the cell cycle progression. auctoresonline.orgpatsnap.com | Causes arrest at the metaphase stage of mitosis. patsnap.comsemanticscholar.org |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. patsnap.com | Results from the mitotic arrest and subsequent cellular events. patsnap.com |

| Microtubule Fragmentation | Can stimulate microtubule minus-end detachment. auctoresonline.org | Enhanced detachment correlates with cytotoxicity. auctoresonline.org |

| Interaction with Stathmin | Binds simultaneously with stathmin on tubulin dimers. researchgate.net | Increases the binding constant of vinblastine for tubulin, suggesting a role in cell sensitivity. researchgate.net |

| Tubulin Self-Association | Can induce the formation of tubulin spiral aggregates at high concentrations. researchgate.net | Occurs at the expense of microtubule growth. researchgate.net |

Academic research on this compound continues to be vital for understanding its complex interactions at the cellular and molecular levels, optimizing its use in existing therapies, and guiding the development of novel anti-cancer agents.

Structure

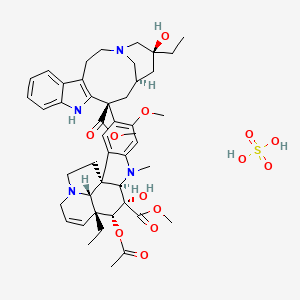

2D Structure

Properties

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQAABAKXDWYSZ-PNYVAJAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9.H2O4S, C46H60N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017133 | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-67-9 | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinblastine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinblastine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinblastine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBLASTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

543 to 545 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanisms of Action of Vinblastine Sulfate

Tubulin Binding and Microtubule Dynamics Modulation

Vinblastine (B1199706) sulfate (B86663) exerts its effects by binding to tubulin dimers. patsnap.com This binding occurs at specific high-affinity sites on tubulin, often at or near the vinca (B1221190) domain on the β-tubulin subunit. pharmacology2000.comnih.gov The binding of vinblastine to tubulin interferes with the normal assembly and disassembly of microtubules, thereby modulating microtubule dynamics. patsnap.compharmacology2000.comnih.gov

Inhibition of Microtubule Polymerization

A key effect of vinblastine sulfate is the inhibition of tubulin polymerization into microtubules. patsnap.commedkoo.compharmacology2000.comnih.govnih.gov By binding to tubulin dimers, vinblastine prevents their addition to the growing ends of microtubules, effectively blocking microtubule assembly. patsnap.comnih.govnih.gov This inhibition is a dose-dependent phenomenon, occurring at relatively low concentrations of the drug. nih.gov Studies have shown that vinblastine can inhibit steady-state tubulin addition to microtubules. caymanchem.com

Disruption of Mitotic Spindle Formation

Microtubules are essential components of the mitotic spindle, the structure responsible for separating chromosomes during cell division. patsnap.comnih.gov By inhibiting microtubule polymerization and altering microtubule dynamics, this compound disrupts the proper formation and functionality of the mitotic spindle. patsnap.commedkoo.comcaymanchem.commedchemexpress.comnih.govwikipedia.orgabcam.comnih.govdroracle.ai This disruption prevents the accurate alignment and segregation of chromosomes. nih.gov

Induction of Metaphase Arrest

The disruption of the mitotic spindle by this compound leads to a block in the cell cycle at the metaphase stage of mitosis. medkoo.comcaymanchem.commedchemexpress.comnih.govwikipedia.orgabcam.comnih.govdroracle.airesearchgate.net In metaphase, chromosomes are typically aligned at the spindle equator before being pulled apart. However, in the presence of vinblastine, the compromised spindle is unable to correctly attach to and move the chromosomes, resulting in an arrest at this stage. nih.gov This metaphase arrest is a characteristic consequence of vinblastine treatment. medkoo.comnih.govwikipedia.orgdroracle.ai

Suppressive Effects on Microtubule Dynamics at Low Concentrations

Interestingly, at low concentrations, this compound can suppress microtubule dynamics without causing significant net microtubule depolymerization. wikipedia.orgabcam.commolbiolcell.orgnih.govresearchgate.net This involves reducing the rates of microtubule growth and shortening, decreasing the frequency of transitions from growth or pause to shortening (catastrophe), and increasing the duration of pause states. molbiolcell.orgnih.gov This suppression of dynamic instability, particularly at microtubule plus ends, is thought to be a significant aspect of vinblastine's chemotherapeutic action. molbiolcell.orgnih.govresearchgate.net

Data illustrating the effects of vinblastine on microtubule dynamics at low concentrations:

| Vinblastine Concentration (nM) | Effect on Microtubule Dynamics | Observed Change |

| 3-64 | Suppresses dynamic instability | Reduced growth and shortening rates molbiolcell.orgnih.gov |

| 3-64 | Suppresses dynamic instability | Decreased catastrophe frequency molbiolcell.orgnih.gov |

| 3-64 | Suppresses dynamic instability | Increased duration of pause states molbiolcell.orgnih.gov |

| 32 | Decreased dynamicity | Reduced by 75% molbiolcell.orgnih.gov |

Interactive Data Table: Effects of Low Concentration Vinblastine on Microtubule Dynamics

Cell Cycle Specificity and Apoptosis Induction

This compound is considered a cell cycle phase-specific agent, primarily targeting cells in the M phase (mitosis) due to its effects on microtubules and the mitotic spindle. medkoo.compharmacology2000.comnih.govwikipedia.orgnih.gov By inducing metaphase arrest, vinblastine prevents cells from completing division. patsnap.comminakem.comnih.gov Prolonged arrest in mitosis triggers a cellular response that leads to programmed cell death, or apoptosis. patsnap.comminakem.comnih.govdroracle.airndsystems.comresearchgate.netresearcherslinks.comselleck.co.jpresearchgate.netselleckchem.com The inability of the cell to resolve the mitotic block activates intrinsic pathways culminating in apoptosis. patsnap.comnih.gov This selective induction of apoptosis in rapidly dividing cells is a key aspect of vinblastine's anti-cancer activity. patsnap.comminakem.comnih.gov Studies have demonstrated vinblastine's ability to induce apoptosis in various cancer cell lines, including human acute promyelocytic leukemia cells and colon cancer cells. researcherslinks.comselleck.co.jpglpbio.com

Data on vinblastine's effect on cell viability and apoptosis in NB4 cells:

| Vinblastine Concentration (µM) | Treatment Duration (h) | Effect on Cell Viability | Effect on Apoptosis |

| 50 | 19 | Reduced (time- and concentration-dependent) | Promoted |

Interactive Data Table: Vinblastine Effects on NB4 Cells

While primarily known for its M-phase specificity, some research also suggests vinblastine may induce apoptosis in a phase-independent manner in certain contexts, such as in some leukemias. wikipedia.org

M-Phase Specificity

Vinblastine is considered a cell cycle phase-specific agent, primarily affecting cells during the M phase (mitosis). wikipedia.orgcancercareontario.cabccancer.bc.cacancercareontario.ca Its main action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their assembly. wikipedia.orgcancercareontario.ca This disruption prevents the proper formation of the mitotic spindle, a structure essential for the separation of chromosomes during anaphase. wikipedia.org The interference with microtubule dynamics leads to mitotic arrest at the metaphase stage, ultimately triggering cell death. ontosight.aicancercareontario.ca

Data regarding the effect of vinblastine on microtubule dynamics indicates that at very low concentrations, it suppresses microtubule dynamics, while at higher concentrations, it reduces microtubule polymer mass. wikipedia.orgauctoresonline.org Recent findings also suggest that vinblastine can induce microtubule fragmentation by stimulating the detachment of microtubule minus-ends from their organizing centers. wikipedia.orgauctoresonline.org Dose-response studies have correlated enhanced microtubule detachment from spindle poles with cytotoxicity. wikipedia.orgauctoresonline.org

Induction of Programmed Cell Death (Apoptosis)

This compound is known to induce programmed cell death, or apoptosis. ontosight.aiselleck.co.jpzellbio.euselleckchem.comtocris.com This induction is a downstream effect of its primary action on microtubules and the subsequent mitotic arrest. By disrupting the mitotic spindle and causing metaphase arrest, vinblastine triggers signaling pathways that lead to the initiation of apoptosis in rapidly dividing cancer cells. ontosight.ai Studies have shown this compound induces apoptosis in various tumor cell lines, including cultured rat hepatocytes and human lymphoma cells. zellbio.eutocris.comrndsystems.com

Phase-Independent Apoptosis in Specific Leukemias

While vinblastine is generally considered M-phase specific, research indicates that it can also induce apoptosis in a phase-independent manner in certain leukemias and lymphomas. wikipedia.orgnih.govaacrjournals.org This suggests that in some hematological malignancies, cell death can occur regardless of the cell's position in the cell cycle at the time of vinblastine exposure. nih.gov For instance, studies have shown rapid, mitosis-independent apoptosis in certain leukemia cell lines within a few hours of treatment with vinblastine alone. nih.govaacrjournals.org This acute apoptosis, in some cases, has been linked to the activation of JNK (c-Jun N-terminal kinase). nih.gov

Effects on Cellular Energy Production and Nucleic Acid Synthesis

Beyond its primary effects on microtubules, this compound has also been shown to interfere with cellular energy production and nucleic acid synthesis, particularly at high concentrations. cancercareontario.cabccancer.bc.caglobalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.commedicaldialogues.inmedicines.org.uk Experimental data suggest that this compound can interfere with the metabolic pathways of amino acids, specifically blocking the cellular utilization of glutamic acid. globalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.com This interference can impact pathways such as the citric acid cycle and urea (B33335) formation. globalrph.compfizer.comnih.govhres.camyoncologysource.comrxlist.com Some evidence suggests that the antitumor effect of vinblastine may be related to its effect on cell energy mechanisms, potentially leading to decreased adenosine (B11128) diphosphate (B83284) production due to retarded nucleotide production. hres.ca The profound effect on the turnover of soluble RNA in tumor cells by moderate doses of vinblastine may also contribute to its antineoplastic activity. hres.ca

Immunosuppressant Effects

This compound has been reported to exert some immunosuppressant activity. cancercareontario.cabccancer.bc.cacancercareontario.capfizer.comnih.govmedicines.org.uknih.gov While the exact mechanisms underlying this effect are not as extensively detailed as its microtubule-targeting actions in the provided sources, its impact on rapidly dividing cells, including those of the immune system, likely contributes to this property. drugs.com Studies have indicated that vinblastine can affect immune responses, and its use in combination therapies may involve consideration of these immunosuppressant effects. medscape.comnih.gov

Antivascular and Antiangiogenic Effects

Research indicates that this compound possesses antivascular and antiangiogenic properties. pfizer.comhres.canih.govtandfonline.com These effects involve the disruption of tumor vasculature and the inhibition of the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis. nih.govtandfonline.com Studies have shown that vinblastine can cause a reduction in tumor blood flow and directly inhibit angiogenesis in experimental models. nih.govtandfonline.com Even at low concentrations, vinblastine has been observed to block aspects of angiogenesis in vitro and in vivo. nih.gov The antivascular effects of vinblastine may be enhanced when used in combination with agents targeting vascular endothelial growth factor receptor-2 (VEGF R2). nih.gov

Preclinical Studies and Efficacy Research

In Vitro Cellular Models for Vinblastine (B1199706) Sulfate (B86663) Research

In vitro studies provide controlled environments to investigate the direct effects of vinblastine sulfate on various cell types, including cancer cells and endothelial cells. These models are crucial for understanding cellular responses, dose-dependency, and potential resistance mechanisms.

Cytotoxicity Assays and Dose-Response Studies

Cytotoxicity assays, such as the MTT assay, are commonly used to determine the effect of this compound on cell viability and proliferation. mdpi.comresearchgate.netphcog.com These studies establish dose-response curves, which illustrate the relationship between the concentration of this compound and the percentage of cell death or growth inhibition. researchgate.netphcog.com

Research has shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For example, treatment of HeLa cells (human cervical cancer) with increasing concentrations of this compound (1 to 10000 µg/mL) for 24 or 48 hours resulted in dose-dependent inhibition of proliferation. glpbio.com Similarly, studies on B16 melanoma cells demonstrated that vinblastine concentrations ranging from 0.01 to 1 µM inhibited ³H-thymidine uptake and induced apoptosis in a dose-dependent fashion. nih.gov

This compound has also been used as a reference drug in cytotoxicity studies evaluating novel compounds against various cancer cell lines, including those from colon, liver, breast, cervical, and laryngeal cancers. phcog.com In one such study, this compound exhibited cytotoxic effects with varying IC₅₀ values depending on the cell line. For instance, its IC₅₀ against the Vero cell line (normal cells) was reported as 39.7 µg/ml, while different plant extracts showed higher IC₅₀ values against Vero cells, suggesting potential safety to normal cells compared to this compound. phcog.com

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Cell Line | Concentration Range Tested (µg/mL) | Incubation Time (h) | Observed Effect | Source |

| HeLa | 1 - 10000 | 24, 48, 72 | Dose-dependent inhibition of proliferation | glpbio.comwaocp.org |

| K-562 (human myeloid leukemia) | 25, 50, 100 | 12, 24 | Dose- and time-dependent cytotoxic effect | mdpi.com |

| B16 melanoma | 0.01 - 1 µM | Not specified | Dose-dependent inhibition of ³H-thymidine uptake | nih.gov |

| Vero (normal cells) | Not specified | Not specified | IC₅₀: 39.7 µg/ml | phcog.com |

Cell Line Susceptibility and Resistance Profiling

Variations in the sensitivity of different cell lines to this compound have been observed. Studies comparing the effects of vinblastine on human umbilical vein endothelial cells (HUVECs) and human neuroblastoma cell lines (SK-N-MC and SK-N-AS) demonstrated differential sensitivity, particularly at lower concentrations. jci.org At higher concentrations (e.g., 100–400 ng/mL), all three cell types were strongly inhibited, with HUVECs being especially sensitive. jci.org However, at lower concentrations (e.g., 0.78 ng/mL), vinblastine maintained significant inhibitory activity against HUVECs, while antiproliferative activity against the neuroblastoma cell lines was substantially reduced. jci.org

Resistance to this compound can occur, and this has been investigated in various cell lines. For instance, the SK-N-MC neuroblastoma cell line is positive for multidrug resistance-associated protein (MRP), which can contribute to vinblastine resistance. jci.org Studies using matched sensitive and resistant cell lines, such as HCT116 (human colon cancer) and its resistant counterpart HCT116/VM46 (overexpressing Pgp), are used to screen vinblastine analogs and assess their susceptibility to efflux pumps like Pgp. nih.gov These studies aim to identify compounds that maintain potency while overcoming resistance mechanisms. nih.gov

Research on non-small cell lung cancer cell lines with varying levels of NRF2 activity (LK-2, RERF-LC-sq1, LC-1F, A549, and H358) investigated their cytotoxic responses to vinblastine. uef.fi While vinblastine caused apoptosis in each cell line, the effective doses varied, and no direct correlation was found between NRF2 activity score and the cell line's sensitivity to vinblastine. uef.fi

In Vivo Animal Models for this compound Research

In vivo animal models, such as mice and rats, are used to study the effects of this compound on tumor growth, angiogenesis, and metastasis within a complex biological system. tandfonline.commdpi.comintensitytherapeutics.com These models provide insights into the systemic effects and efficacy of the compound.

Tumor Growth Inhibition Studies

This compound has demonstrated the ability to inhibit tumor growth in various animal models. In a fibrosarcoma mouse model, treatment with this compound reduced the incidence of DNA strand breaks in fibrosarcomas in a dose-dependent manner. glpbio.com

Studies investigating a novel formulation (INT230-6) containing vinblastine and cisplatin (B142131) administered intratumorally showed decreased mean tumor size and improved survival compared to intravenous or intratumoral administration of vinblastine and cisplatin alone in large Colon26 tumor models in BALB/c mice. intensitytherapeutics.com In B16 melanoma models in C57BL/6 mice, intratumoral injection of vinblastine significantly delayed tumor growth compared to vehicle-injected controls. nih.gov The efficacy was markedly reduced in immune-deficient SCID mice, suggesting a role for host immunity in the antitumor effect in this model. nih.gov

This compound has also been studied in canine mast cell tumor models, showing antitumor activity as a single agent, although response rates were lower compared to combination protocols. researchgate.net Studies in dogs with transitional cell carcinoma of the urinary bladder have also assessed vinblastine's efficacy, reporting clinical benefit and time to progression. researchgate.net

Table 2: Illustrative In Vivo Tumor Growth Inhibition Data for this compound

| Animal Model | Tumor Type | Administration Route | Vinblastine Dose (mg/kg) | Key Finding | Source |

| Fibrosarcoma mouse model | Fibrosarcoma | ip | 0.25, 0.5, 1.0, 2.0 | Reduced DNA strand breaks in tumors dose-dependently | glpbio.com |

| BALB/c mice | Colon26 | IT (in INT230-6) | 0.1 mg/mL (in formulation) | Decreased mean tumor size, improved survival vs single agents IV/IT | intensitytherapeutics.com |

| C57BL/6 mice | B16 melanoma | Intratumoral | 1.25 mg/kg | Suppressed primary tumor growth | bmj.com |

| C57BL/6 mice | B16 melanoma | Intratumoral | 4.5 µ g/animal | Significantly delayed tumor growth vs vehicle | nih.gov |

| SCID mice | B16 melanoma | Intratumoral | 4.5 µ g/animal | Modest therapeutic efficacy vs C57BL/6 mice | nih.gov |

| SK-N-MC human neuroblastoma xenografts in mice | Neuroblastoma | ip bolus, sc infusion | 0.25 mg/kg bolus, 0.33 mg/kg/day infusion, 0.5 mg/kg every 3 days | Inhibited tumor growth, reduced tumor perfusion | jci.org |

Angiogenesis Modulation in Mammalian Models

Preclinical studies have investigated the effects of this compound on angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. tandfonline.commdpi.comnih.gov Low-dose continuous or metronomic chemotherapy with several agents, including vinblastine, can exert significant antiangiogenic effects. tandfonline.com

Studies using the in vivo embryonic chick chorioallantoic membrane (CAM) assay have shown dose-response antiangiogenic activity by vinblastine. tandfonline.comnih.gov In mammalian models, such as the tumor-free rat mesentery model, continuous vinblastine treatment demonstrated a dose-response relationship in inhibiting VEGF-A-mediated angiogenesis. tandfonline.com A higher dose (2.0 mg/kg/week) significantly suppressed angiogenesis compared to a lower dose (1.0 mg/kg/week). tandfonline.com

Metastasis Suppression Studies

Research into the effects of this compound on metastasis suppression in animal models has also been conducted. While some studies focus on primary tumor growth inhibition, others have explored its impact on the spread of cancer cells.

Studies using B16-F10 melanoma cells injected subcutaneously into SCID mice have investigated the effects of this compound, both as a free drug and loaded in cationic liposomes, on tumor growth and the suppression of metastasis. nih.gov In this model, rapid tumor growth was observed in control groups. nih.gov While free this compound at a dose of 1.35 mg/kg showed no significant difference in primary tumor volumes compared to the untreated control group, formulations utilizing vinblastine-loaded cationic liposomes demonstrated improved antitumor activity. nih.gov The study also explored the use of an external magnet to enhance the delivery and effects of the liposome (B1194612) formulation. nih.gov The intense blue hematoxylin (B73222) staining in tumor sections from the control and free vinblastine groups indicated viable cells, consistent with the tumor volume measurements. nih.gov A decrease in viable cells was observed in groups treated with the drug-loaded liposome formulations. nih.gov

Further research is ongoing to fully elucidate the mechanisms and extent of this compound's effects on metastasis in various preclinical models.

Combination Therapy Research in Preclinical Settings

Preclinical studies have investigated the potential of combining this compound with other therapeutic agents to achieve enhanced antitumor effects. The rationale behind these combinations is often to exploit different mechanisms of action, overcome resistance, or reduce the required dose of individual agents, potentially mitigating toxicity.

Research has demonstrated that this compound can exhibit synergistic effects when combined with various other chemotherapeutic agents in preclinical models. This synergy can lead to improved cell killing or tumor growth inhibition compared to treatment with either agent alone.

For example, studies have shown synergistic cytotoxic activity when vinblastine is combined with nanoliposomal C6-ceramide in models of hepatocarcinoma and colorectal cancer. This combination was associated with the blockade of pro-survival autophagy, suggesting a potential mechanism for the observed synergy. nih.gov The combination treatment resulted in a synergistic increase in LC3-II levels and inhibited the degradation of P62 protein, markers indicative of blocked autophagosome degradation. nih.gov

In vitro models of ALK-positive anaplastic large cell lymphoma (ALCL) have also indicated that combination therapy with crizotinib (B193316) and vinblastine could have a synergistic effect and potentially overcome resistance. haematologica.org

Combinations of vinblastine with other agents like bleomycin (B88199) and dacarbazine (B1669748) have been used in combination regimens for cancers such as Hodgkin's disease and testicular carcinoma, with studies suggesting enhanced therapeutic effects compared to vinblastine alone. gezondheidsraad.nlmedsafe.govt.nz

Phytochemicals have also been explored for their synergistic potential with vinblastine. L-canavanine, an antimetabolite, has been shown to potentiate the cytotoxicity of vinblastine in human cervical cancer and hepatocellular carcinoma cell lines in preclinical settings. researchgate.net

The order and timing of administration of this compound in combination regimens can influence therapeutic outcomes. Preclinical studies have explored sequential administration strategies to optimize efficacy.

For instance, the effectiveness of bleomycin is reported to be significantly enhanced if this compound is administered 6 to 8 hours prior to bleomycin. nih.govmedsafe.govt.nz This scheduling is thought to allow more cells to be arrested during metaphase, the cell cycle stage where bleomycin is active. nih.govmedsafe.govt.nz

Studies investigating continuous low-dose or metronomic chemotherapy with vinblastine, sometimes in combination with other agents like VEGF receptor-2 antibodies, have also been conducted in preclinical models. tandfonline.comjci.org These approaches aim to target angiogenesis and tumor growth with reduced toxicity compared to conventional high-dose bolus schedules. tandfonline.com

Synergistic Effects with Other Chemotherapeutic Agents

Carcinogenicity and Genotoxicity Research

Research has been conducted to assess the potential of this compound to cause cancer (carcinogenicity) or damage genetic material (genotoxicity).

Regarding carcinogenicity, available data from studies in animals have not clearly demonstrated evidence of carcinogenicity when treated with maximum tolerated doses. gezondheidsraad.nlmyoncologysource.com Some studies in mice and rats showed slightly increased or comparable tumor incidence to controls, while another indicated a 1.5 to two-fold increase in tumor incidence over controls. myoncologysource.com However, the number of animal studies has been limited, and some reporting has been incomplete. gezondheidsraad.nl International Agency for Research on Cancer (IARC) evaluations in 1981 and 1987 concluded that there was inadequate evidence for carcinogenicity in humans and animals, classifying this compound as not classifiable as to its carcinogenicity to humans (Group 3). gezondheidsraad.nlinchem.orginchem.org Human data are limited, primarily from patients receiving this compound in combination with other agents known or suspected to be carcinogenic, making it difficult to attribute secondary cancers solely to this compound. gezondheidsraad.nlinchem.orginchem.org

In terms of genotoxicity, this compound is known to bind to microtubular proteins, leading to mitotic arrest. gezondheidsraad.nl Studies have investigated its potential to induce mutations and chromosomal damage. This compound has been shown to increase the frequencies of chromosomal aberrations in Chinese hamster lung cells and increase the number of micronuclei in various cell types, including Chinese hamster V79 cells, human hepatoma (Hep G2) cells, and human peripheral blood lymphocytes in vitro. gezondheidsraad.nl It also induced a significant percentage of chromosomal aberrations in somatic cells (bone marrow) and spermatocytes in mice, with a dose-dependent relationship observed. nih.govresearchgate.net Numerical and structural aberrations, including polyploidy metaphases, were recorded in bone marrow cells of treated mice. researchgate.net However, tests in Salmonella typhimurium and the dominant lethal assay in mice have failed to demonstrate mutagenicity. myoncologysource.com While this compound increased micronuclei formation in mouse bone marrow cells, this could be related to its effect on mitotic spindle formation rather than direct mutagenicity. myoncologysource.com Studies have also indicated that vinblastine can induce DNA damage in testes and spleen tissues of mice in a dose-dependent manner. nih.gov

Here is a summary of some preclinical genotoxicity findings:

| Assay Type | Model System | Observed Effect | Citation |

| Chromosomal Aberrations | Chinese hamster Don lung cells | Increased frequencies | gezondheidsraad.nl |

| Micronuclei Formation | Chinese hamster V79 cells | Increased number | gezondheidsraad.nl |

| Micronuclei Formation | Human hepatoma (Hep G2) cells | Increased number (dose-dependent) | gezondheidsraad.nl |

| Micronuclei Formation | Human peripheral blood lymphocytes | Increased number | gezondheidsraad.nl |

| Micronuclei Formation | Mouse bone marrow cells | Increased number (interpretation complicated by spindle inhibition) | myoncologysource.com |

| Chromosomal Aberrations | Mouse bone marrow cells | Significant percentage increase (dose-dependent) | nih.govresearchgate.net |

| Chromosomal Aberrations | Mouse spermatocytes | Significant percentage increase (e.g., univalents) | researchgate.net |

| DNA Damage (Comet Assay) | Mouse testes tissues | Significant increase (dose-dependent) | nih.gov |

| DNA Fragmentation | Mouse spleen tissues | Significant increase (dose-dependent) | nih.govresearchgate.net |

| Mutagenicity (Ames test) | Salmonella typhimurium | No mutagenic effect | myoncologysource.combccancer.bc.ca |

| Dominant Lethal Assay | Mice | Failed to demonstrate mutagenicity | myoncologysource.com |

Drug Resistance Mechanisms and Strategies to Overcome Resistance

Mechanisms of Acquired Resistance to Vinblastine (B1199706) Sulfate (B86663)

Acquired resistance to vinblastine sulfate involves various cellular adaptations that reduce the drug's ability to inhibit cancer cell proliferation and induce death. nih.govaacrjournals.org

ATP-Binding Cassette (ABC) Transporters and Drug Efflux (P-glycoprotein/MDR1, MRP1)

One of the most common mechanisms of multidrug resistance (MDR), which includes resistance to this compound, is the overexpression of ATP-Binding Cassette (ABC) efflux transporters. nih.govnih.govnih.govfrontiersin.orgplos.org These membrane proteins actively pump various drugs, including vinblastine, out of cancer cells, thereby reducing their intracellular concentration below therapeutic levels. nih.govnih.govfrontiersin.orgplos.org Key transporters implicated in vinblastine resistance include P-glycoprotein (P-gp), also known as MDR1 or ABCB1, and Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. nih.govnih.govfrontiersin.orgplos.orgoaepublish.compeerj.com P-gp is the first identified mammalian ABC multidrug transporter and is encoded by the ABCB1 gene. oaepublish.com MRP1 is another significant ABC efflux transporter structurally similar to P-gp that can transport a broad spectrum of substrates, including vinca (B1221190) alkaloids. frontiersin.orgpeerj.com Overexpression of P-gp has been detected in a significant percentage of multiple myeloma patient samples. nih.gov Studies have shown that vinblastine is a substrate for P-gp. zellbio.eucellmolbiol.orgsickkids.camdpi.com Cells overexpressing P-gp are resistant to chemotherapeutic agents like vinblastine. mdpi.com MRP1 also contributes to MDR and can expel vinca alkaloids. frontiersin.org

Alterations in Microtubule Target (Tubulin Isotypes, Microtubule-Associated Proteins)

Alterations in the drug's primary target, microtubules, also contribute to vinblastine resistance. aacrjournals.orgnih.govnih.gov Vinblastine binds to the β-tubulin subunit of the α/β-tubulin heterodimer, inhibiting microtubule polymerization. wikipedia.orgaacrjournals.orgnih.gov Resistance can arise from changes in tubulin itself, such as altered expression of β-tubulin isotypes or mutations in tubulin genes. aacrjournals.orgnih.govcapes.gov.br Decreased expression of class III β-tubulin has been observed in vinblastine-resistant cell lines. aacrjournals.orgnih.gov Additionally, changes in microtubule-associated proteins (MAPs) can affect microtubule dynamics and stability, influencing sensitivity to vinblastine. aacrjournals.orgnih.govnih.govcapes.gov.br MAP4, which binds to and stabilizes microtubules, has been found to be expressed at increased levels in some vinca alkaloid-resistant cells, and increased expression is associated with decreased sensitivity to microtubule-depolymerizing agents like vinblastine. aacrjournals.orgnih.govcapes.gov.br Increased microtubule stability has been observed in some resistant cell lines. aacrjournals.orgnih.govcapes.gov.brresearchgate.net

Altered Cellular Metabolism and Amino Acid Uptake

Metabolic reprogramming within cancer cells can play a role in the acquisition of vinblastine resistance. nih.govmdpi.commdpi.com Altered amino acid uptake and metabolism have been shown to contribute to the acquisition of vinblastine resistance in blood cancer cells. nih.govnih.gov Studies using metabolomic analyses have indicated that vinblastine-resistant cells are characterized by metabolic remodeling. nih.gov Changes in amino acid metabolism, such as alterations in methionine uptake and metabolism, may impact cellular processes like methylation reactions, redox maintenance, and polyamine synthesis, potentially contributing to resistance. nih.gov Higher steady-state amino acid levels in resistant cells, without increased uptake, might be explained by decreased mitochondrial amino acid catabolism. nih.gov Altered metabolism can support cancer cell survival and proliferation under drug-induced stress. mdpi.comfrontiersin.org

Inhibition of Cell Death Pathways

Resistance to vinblastine can also develop through the inhibition of cell death pathways, particularly apoptosis, which is a common outcome of prolonged mitotic arrest induced by vinblastine. ntu.edu.sgresearchgate.netaacrjournals.orgresearchgate.net Cancer cells may develop mechanisms to evade the apoptotic signals triggered by vinblastine treatment. ntu.edu.sg For example, the c-Jun NH2-terminal kinase (JNK)/AP-1 pathway has been implicated in mediating apoptosis in response to vinblastine, and defects in this pathway can lead to resistance. aacrjournals.org Vinblastine can induce the pro-apoptotic protein NOXA, and this induction is required for observed apoptosis in some leukemia cells, suggesting that alterations in NOXA expression or function could contribute to resistance. nih.gov Resistance can be associated with the ability of cells to escape mitotic arrest and continue into interphase despite vinblastine treatment. ntu.edu.sg

Cellular Heterogeneity in Resistance Development

Cellular heterogeneity within a tumor population contributes to the complexity of drug resistance. nih.govbiorxiv.org Different subpopulations of cancer cells may exhibit varying degrees of intrinsic sensitivity or develop distinct resistance mechanisms upon exposure to vinblastine. ntu.edu.sgbiorxiv.org This heterogeneity can lead to the selection and outgrowth of resistant clones under the selective pressure of chemotherapy. nih.govnih.gov Studies have shown varying responses to vinblastine among different cancer cell types. ntu.edu.sg

Research on Reversing this compound Resistance

Research efforts are focused on developing strategies to counteract vinblastine resistance, targeting the specific mechanisms involved.

Targeting Efflux Pumps with Inhibitors or siRNAs

One of the primary mechanisms of vinblastine resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene. sickkids.caoaepublish.comcellmolbiol.orgmdpi.com These efflux pumps actively transport vinblastine out of cancer cells, reducing intracellular drug concentration below therapeutic levels. oaepublish.comnih.govmdpi.com

Strategies to overcome this mechanism include the use of efflux pump inhibitors and gene silencing techniques like siRNA. Inhibitors can block the function of P-gp, thereby increasing intracellular vinblastine accumulation. researchgate.netnih.govspandidos-publications.com Studies have shown that co-administration of vinblastine with P-gp inhibitors or modulators can restore chemosensitivity in resistant cell lines. nih.govresearchgate.netnih.govresearchgate.net For instance, combining vinblastine with verapamil, a P-gp inhibitor, significantly decreased the IC50 values for vinblastine in resistant cells. nih.govresearchgate.net

Furthermore, using siRNA to silence the MDR1 gene can reduce P-gp expression, leading to increased intracellular drug levels and restored sensitivity to vinblastine. mdpi.comresearchgate.netiiarjournals.orgacs.org While single transfections of anti-MDR1 siRNA can reduce MDR1 mRNA expression and inhibit cell proliferation, the effect may be limited in duration. iiarjournals.org Multiple transfections or the use of delivery systems like nanoparticles can improve the efficacy and duration of siRNA-mediated gene silencing. iiarjournals.orgacs.orgnih.gov

Modulating Cellular Pathways (e.g., Cav-1, FASN)

Beyond efflux pumps, alterations in various cellular pathways contribute to vinblastine resistance. Caveolin-1 (Cav-1) and Fatty Acid Synthase (FASN) have been implicated in the development of acquired vinblastine resistance in certain cancer types, such as bladder cancer. cellmolbiol.org

Studies have shown that levels of Cav-1 and FASN are elevated in vinblastine-resistant cells compared to sensitive cells. cellmolbiol.org Cav-1 is associated with tumor progression, metastasis, and cell survival, while FASN plays a role in tumor growth and survival. cellmolbiol.org Downregulating the expression of Cav-1 and FASN using specific pharmacological inhibitors or siRNAs has been shown to resensitize resistant cells to vinblastine. cellmolbiol.org This suggests that targeting these pathways could be a viable strategy to overcome resistance. cellmolbiol.org

Data from research on bladder cancer cells demonstrated the association between elevated levels of P-gp, Cav-1, and FASN with acquired vinblastine resistance. Downregulation of these proteins significantly decreased cell survival in resistant cells exposed to vinblastine. cellmolbiol.org

| Protein | Role in Resistance (Observed in Bladder Cancer Cells) | Strategy to Overcome |

| P-gp | Increased efflux of vinblastine | Inhibitors, siRNA |

| Caveolin-1 (Cav-1) | Associated with cell survival and resistance | Inhibitors, siRNA |

| Fatty Acid Synthase (FASN) | Involved in tumor growth and survival | Inhibitors, siRNA |

Combination Strategies to Circumvent Resistance

Combining vinblastine with other therapeutic agents or strategies is a promising approach to overcome resistance by targeting multiple mechanisms simultaneously or achieving synergistic effects. mdpi.com

One strategy involves combining vinblastine with other chemotherapeutic drugs. For example, combining docetaxel (B913) and vinblastine has been shown to decrease the IC50 values for both drugs and neutralize P-glycoprotein overexpression in resistant non-small cell lung carcinoma cells. nih.govresearchgate.net

Another approach is the combination of vinblastine with targeted therapies. In vitro models of ALK-positive anaplastic large cell lymphoma have shown that combination therapy with crizotinib (B193316) and vinblastine could have a synergistic effect and overcome resistance. haematologica.org Clinical observations also suggest this combination can be effective in relapsed or refractory pediatric ALK-positive ALCL, although associated with severe toxicities. haematologica.org

Furthermore, combining vinblastine with efflux pump inhibitors or modulators, as discussed in Section 4.2.1, represents a combination strategy aimed at increasing intracellular drug concentration. nih.govresearchgate.netnih.govresearchgate.net

Combination therapies can also involve novel drug delivery systems, such as nanoparticles, which can bypass efflux pumps and deliver vinblastine directly into cancer cells, potentially enhancing efficacy and overcoming resistance. nih.govresearchgate.netnih.govmdpi.com

Overcoming Microtubule-Related Resistance

Resistance to vinblastine can also arise from alterations in its molecular target, tubulin, or in microtubule dynamics. nih.govsickkids.caoaepublish.com These alterations can include changes in tubulin isotype expression, mutations in tubulin, or changes in microtubule-associated proteins. researchgate.netnih.govsickkids.caplos.orgresearchgate.net

Cells resistant to vinblastine, a microtubule-destabilizing agent, may exhibit alterations in microtubule assembly that counteract the drug's effects. nih.gov This can involve changes in α- or β-tubulin that affect drug binding or alter the balance between unassembled tubulin and microtubule polymer. nih.gov For example, altered expression levels of β-tubulin isotypes, such as βIII-tubulin, have been associated with resistance to microtubule-targeted agents, including vinblastine. researchgate.netplos.orgresearchgate.net

Strategies to overcome microtubule-related resistance include exploring alternative microtubule-targeting agents that may not be affected by the same resistance mechanisms. For instance, cells resistant to microtubule-stabilizing agents like taxanes may show increased sensitivity to microtubule-destabilizing agents like vinblastine, and vice versa, depending on the specific resistance mechanism. nih.govplos.org However, some studies indicate cross-resistance between taxanes and vinca alkaloids like vinblastine in certain cell lines, suggesting overlapping resistance mechanisms such as P-gp overexpression or specific tubulin alterations. sickkids.caplos.org

Research into novel tubulin inhibitors that bind to different sites on tubulin, such as colchicine-binding site inhibitors, is also being pursued as a way to overcome resistance to vinca alkaloids. researchgate.net

Cross-Resistance Patterns with Other Microtubule-Targeting Agents

Cross-resistance is a phenomenon where resistance to one drug confers resistance to other drugs, often those with similar mechanisms of action or that are substrates for the same efflux pumps. Vinblastine, as a microtubule-targeting agent and a substrate for P-gp, exhibits cross-resistance patterns with other drugs in these categories. sickkids.caoaepublish.comresearchgate.net

Cells resistant to vinblastine are often cross-resistant to other vinca alkaloids, such as vincristine (B1662923) and vinorelbine (B1196246). sickkids.caresearchgate.net This is likely due to shared mechanisms of action (microtubule inhibition) and being substrates for the same efflux transporters like P-gp. sickkids.caoaepublish.comresearchgate.net

Cross-resistance between vinblastine (a microtubule destabilizer) and taxanes (microtubule stabilizers) can vary depending on the specific resistance mechanism in the cell line. nih.govplos.org In some cases, cells resistant to vinblastine may be cross-resistant to taxanes, particularly if the resistance is mediated by P-gp overexpression, as both drug classes are P-gp substrates. sickkids.caoaepublish.complos.org However, if the resistance is due to specific alterations in tubulin or microtubule dynamics that favor stabilization, cells resistant to vinblastine might be more sensitive to taxanes, and vice versa. nih.govplos.org For example, docetaxel-resistant breast cancer cells were found to be cross-resistant to vinblastine but more sensitive to colchicine, a drug binding to a different site on tubulin. plos.org

Understanding these cross-resistance patterns is important for designing effective subsequent treatment strategies when vinblastine therapy fails. nih.govplos.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24173 |

| Vinblastine | 24172 |

| P-glycoprotein (P-gp) | 9609 |

| Caveolin-1 (Cav-1) | 857 |

| Fatty Acid Synthase (FASN) | 2195 |

| Vincristine | 5978 |

| Vinorelbine | 5311497 |

| Docetaxel | 148124 |

| Crizotinib | 25176741 |

| Verapamil | 5665 |

| Colchicine | 6163 |

Interactive Data Table Example (Illustrative based on search results):

| Cell Line | Drug | IC50 (nM) - Sensitive Cells | IC50 (nM) - Resistant Cells | Fold Resistance |

| K562 | Vinblastine | ~3.75 | ~30 | ~8 |

| K562/PSC (Control) | Vinblastine | - | - | - |

| KCVB2 (Resistant) | Vinblastine | - | 30 ± 5.9 | 8 |

| KCVB2 (Resistant) | Vinorelbine | - | - | 14 |

| KCVB2 (Resistant) | Paclitaxel | - | - | 6 |

| T24 (Parental) | Vinblastine | Sensitive | - | - |

| DRC (Resistant) | Vinblastine | - | Resistant | - |

| MCF-7CC (Non-resistant) | Vinblastine | Lower | - | - |

| MCF-7TXT (Docetaxel-resistant) | Vinblastine | - | Higher | Nearly 5 times higher |

| H1299 (Sensitive) | Vinblastine | 30 ± 5.9 | - | - |

| H1299 (Resistant) | Vinblastine | - | Reduced by combination | - |

Biosynthesis and Chemical Synthesis of Vinblastine Sulfate and Analogues

Natural Product Isolation and Extraction Research

Vinblastine (B1199706) is one of the valuable terpenoid indole (B1671886) alkaloids (TIAs) found in nature. researchgate.netaphinfo.com

Sources: Catharanthus roseus (Madagascar Periwinkle)

The primary natural source of vinblastine and its precursors, catharanthine (B190766) and vindoline (B23647), is the medicinal plant Catharanthus roseus, commonly known as the Madagascar periwinkle. aphinfo.comirjet.netwikipedia.orgwikipedia.orgcenmed.com This plant is a member of the Apocynaceae family and is native to tropical and subtropical regions. wikipedia.org C. roseus produces a diverse range of alkaloids, with over 70 identified, many possessing biological activity. taylorandfrancis.com While the plant produces vinblastine, the concentration is notably low, making extraction a challenging and often low-yielding process. researchgate.netaphinfo.comtandfonline.com

Optimization of Extraction Procedures and Yields

The extraction of vinca (B1221190) alkaloids, including vinblastine, from C. roseus has traditionally involved lengthy procedures yielding low amounts of the desired compounds. tandfonline.com Significant research has focused on optimizing extraction methods to improve yields and efficiency.

Traditional methods often involve extracting plant material with acidified aqueous solutions, followed by pH adjustment and extraction with organic solvents. google.comgoogle.com Subsequent chromatographic techniques, such as using dextran (B179266) and silica (B1680970) gel columns, are employed to isolate vinblastine-containing fractions. google.comgoogle.com

More recent research has explored the use of alternative and more environmentally friendly solvents, such as deep eutectic solvents (DES). tandfonline.com Studies have shown that DES based on choline (B1196258) chloride and citric acid can effectively extract vinblastine from C. roseus leaves and flowers. tandfonline.com Optimization of parameters like water content, sonication time, and solid-to-liquid ratio has been investigated to maximize extraction efficiency with DES. tandfonline.com For instance, optimal conditions for vinblastine extraction using choline chloride:citric acid DES were determined to be 43.65% water content, 59.53 minutes of sonication, and a solid-to-liquid ratio of 49.72 mg/mL, yielding an estimated 28.04 μg/ml of vinblastine. tandfonline.com

Supercritical fluid extraction (SFE) using CO2 with ethanol (B145695) as a co-solvent has also been explored for vinblastine extraction. irjet.net Parameters such as temperature, pressure, co-solvent percentage, and extraction time influence the yield. irjet.net Studies have indicated that increasing pressure at specific temperatures can increase the solubility of the target compound. irjet.net Optimized SFE conditions have shown promising yields, with one study reporting the best vinblastine yield at 50℃, 400 bar pressure, and 450g CO2 consumption. irjet.net Another study using CO2 and ethanol mixtures at high pressure suggested it as an alternative to traditional methods, with results showing potentially higher concentrations compared to solid-liquid extraction. irjet.net

Different extraction methods result in varying yields. For example, a negative-pressure cavitation extraction (NPCE) method optimized for C. roseus leaves reported vinblastine yields of 0.126 mg/g dry weight, comparable to ultrasonic extraction and higher than maceration and heating reflux extraction. nih.gov Aqueous extraction methods have also been reported to retain high extract levels, with recovery rates ranging from 95% to 103% in some studies. semanticscholar.org

Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of vinblastine in C. roseus is a complex process involving numerous enzymatic steps. researchgate.netnih.gov

Identification of Precursors (Catharanthine, Vindoline)

Vinblastine is a dimeric alkaloid formed by the coupling of two monomeric indole alkaloids: catharanthine and vindoline. researchgate.netwikipedia.orgtaylorandfrancis.comeurekalert.org These two precursors are naturally produced within the leaves of C. roseus. wikipedia.org The common precursor for all indole alkaloids, including catharanthine and vindoline, is strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin. wikipedia.org Catharanthine is derived from strictosidine, although the precise mechanism is not fully understood. wikipedia.org Vindoline is formed through the biosynthesis from tabersonine (B1681870) via a series of enzymatic steps. wikipedia.orgnih.gov

Enzymatic Steps and Regulation

The biosynthetic pathway leading to vinblastine is extensive, involving over 20 enzymatic steps. researchgate.net The formation of vindoline from strictosidine involves several steps, including hydroxylation, methylation, and acetylation, catalyzed by specific enzymes such as tabersonine 16-hydroxylase (T16H), O-methyltransferase (OMT), N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT). nih.govontosight.airesearchgate.net

A crucial step in the biosynthesis of vinblastine is the dimerization of catharanthine and vindoline. researchgate.netwikipedia.org This reaction is catalyzed by a vacuolar class III peroxidase (CrPrx1). researchgate.netwikipedia.orghep.com.cn CrPrx1 is dependent on hydrogen peroxide to activate catharanthine, which then reacts with vindoline to form an iminium intermediate. wikipedia.org This intermediate is subsequently reduced to form α-3′,4′-anhydrovinblastine (AHVB), a common precursor for dimeric alkaloids like vinblastine and vincristine (B1662923). researchgate.netwikipedia.orghep.com.cn While the enzyme catalyzing the dimerization is identified, the subsequent steps converting AHVB to vinblastine and vincristine are not yet fully understood. wikipedia.orgnih.gov

The biosynthesis of TIAs in C. roseus is tightly regulated. ontosight.ai Regulatory genes and transcription factors play a role in controlling the pathway. researchgate.netontosight.airesearchgate.net The localization of enzymes and intermediates within different cellular compartments and tissues also contributes to the regulation of the pathway. nih.gov

Microbial Cell Factory Engineering for Biosynthesis (e.g., Saccharomyces cerevisiae)

Due to the low natural abundance of vinblastine in C. roseus and the challenges associated with its extraction and chemical synthesis, significant efforts have been directed towards engineering microbial cell factories for the production of vinblastine precursors, particularly catharanthine and vindoline. aphinfo.comeurekalert.orgnih.gov

Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host organism for the heterologous production of complex plant natural products, including monoterpene indole alkaloids like vinblastine. nih.goveurekalert.orgnih.govuq.edu.au Researchers have successfully engineered S. cerevisiae strains to reconstitute significant portions of the vinblastine biosynthetic pathway. nih.goveurekalert.orgnih.gov

This involves introducing and expressing numerous heterologous genes from C. roseus and other plants into the yeast genome. nih.govnih.gov The vinblastine pathway is one of the longest and most complex biosynthetic pathways refactored into a microbial host, involving over 30 enzymatic steps from native yeast metabolites like geranyl pyrophosphate and tryptophan to catharanthine and vindoline. nih.govnih.gov

Engineering efforts in S. cerevisiae have included extensive genetic modifications, such as the expression of dozens of plant genes and the manipulation of yeast's own genes to optimize precursor supply and pathway flux. nih.govnih.govpanoramaweb.org For example, researchers at Zhejiang University successfully biosynthesized vindoline and catharanthine in engineered S. cerevisiae through a 31-step pathway. eurekalert.org Their engineered yeast strains were able to produce catharanthine and vindoline at titers of 527.1 μg/L and 305.1 μg/L, respectively, in shake flask fermentation. eurekalert.org

The production of catharanthine and vindoline in yeast allows for their subsequent chemical or biological coupling in vitro to produce vinblastine. nih.goveurekalert.orgnih.gov This microbial approach holds great promise for providing a scalable, cost-effective, and sustainable supply of vinblastine and its analogues. eurekalert.orgnih.gov

Total Chemical Synthesis Approaches

The complexity of vinblastine's structure, possessing multiple chiral centers, presents a significant challenge for total chemical synthesis. Despite these challenges, several total synthesis strategies have been developed, offering alternative routes to obtain vinblastine and its analogues, independent of plant extraction. wikipedia.orgnih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing biologically active vinblastine, as the desired stereochemistry at positions C16' and C14' is essential for its efficacy. wikipedia.org Early approaches in enantioselective synthesis often relied on methods like the Sharpless epoxidation to establish key stereocenters. wikipedia.org More recent strategies have explored catalytic asymmetric reactions to construct the complex chiral frameworks of the vinblastine precursors, such as iboga alkaloids. researchgate.netnih.govrsc.org For instance, some approaches utilize gold-catalyzed oxidation followed by cyclization and rearrangement sequences to achieve enantioselectivity in the synthesis of catharanthine analogues, which are then coupled with vindoline to form vinblastine and its analogues. nih.govrsc.org

Stereochemical Control in Synthesis

Controlling the stereochemistry at each chiral center is paramount in vinblastine synthesis. The molecule contains nine stereocenters, and the correct relative and absolute configuration is critical for biological activity. Total synthesis routes have focused on developing methodologies that ensure high stereoselectivity in key bond-forming reactions. For example, some synthetic strategies have achieved complete control of the stereochemistry during the crucial coupling reaction between the vindoline and catharanthine units. jst.go.jpnih.govresearchgate.net This control can be influenced by factors such as the choice of catalysts, reaction conditions (e.g., temperature), and the use of enantiopure starting materials or chiral auxiliaries. wikipedia.org Radical cyclization reactions have also been employed to stereoselectively construct key indole intermediates required for the synthesis of vinblastine's subunits. nih.govresearchgate.netcapes.gov.br

Development of Novel Synthetic Methodologies

The pursuit of more efficient and controlled synthesis of vinblastine has driven the development of novel synthetic methodologies. Researchers have explored various innovative chemical transformations to overcome the inherent difficulties associated with assembling the complex vinblastine core. One significant development is the use of biomimetic coupling strategies, particularly the Fe(III)-promoted coupling of vindoline and catharanthine. acs.orgacs.orgresearchgate.net This method mimics the proposed biogenetic coupling and can provide vinblastine in a single step with competitive yields. acs.orgresearchgate.net Another area of development involves the use of cascade cycloaddition reactions to rapidly assemble the pentacyclic skeleton of vindoline with the necessary substituents and stereochemistry. acs.orgnih.gov Additionally, novel methods for indole synthesis, such as radical cyclization of o-alkenylthioanilides, have been developed and applied to the total synthesis of vinblastine precursors. nih.govjst.go.jpnih.govresearchgate.net These advancements not only facilitate the synthesis of vinblastine but also open avenues for the creation of novel analogues with potentially improved properties. acs.orgnih.gov

Semisynthesis and Derivatization for Analogues

Given the complexity of total synthesis, semisynthesis from naturally occurring precursors, primarily vindoline and catharanthine, remains a significant route for obtaining vinblastine and generating analogues. wikipedia.orgresearchgate.netmdpi.com Semisynthesis typically involves isolating vindoline and catharanthine from Catharanthus roseus and then coupling them under controlled conditions. wikipedia.org The modified Polonovski reaction between vindoline and catharanthine N-oxide has been a widely used method for this coupling. researchgate.net

Derivatization of vinblastine and its precursors allows for the creation of a wide range of analogues with modified structural and pharmacological properties. acs.orgmdpi.comnih.gov Modifications can be made to various positions on the vinblastine scaffold, including the aromatic rings of the catharanthine and vindoline moieties, as well as the C17-hydroxyl group of vindoline and the C20' position of the velbanamine subunit. acs.orgmdpi.com Research has focused on introducing different substituents (e.g., halogens, nitro, amino, alkyl, alkoxy, thioalkyl groups) to explore their impact on activity. mdpi.com Novel analogues, such as those with spiro-oxazolidinedione substituents or modifications at the C20' position, have been synthesized through semisynthetic routes. acs.orgmdpi.com These semisynthetic and derivatization approaches are crucial for structure-activity relationship studies and the development of new compounds with potentially enhanced therapeutic profiles or activity against resistant cell lines. acs.orgnih.govmdpi.comresearchgate.netacs.org

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Antitumor Activity

Structural modifications to the vinblastine (B1199706) molecule can significantly impact its antitumor activity. While the removal of some structural features or substituents typically has a detrimental impact, the addition of new structural features can enhance target tubulin binding affinity and functional activity acs.org. For instance, analogues of vinblastine lacking the Δ6,7-double bond inhibit cancer cells only at significantly higher concentrations compared to vinblastine acs.org.

Modifications on both the vindoline (B23647) and catharanthine (B190766) parts of vinblastine have been explored acs.orgnih.gov. Studies on derivatives modified in the catharanthine part, such as those prepared from 12′-iodovinblastine, have shown promising anticancer activity in various cancer cell lines and murine leukemia models nih.gov. Nitration of vinblastine has also yielded derivatives with important antitumor activity in different cancer types after reduction to the corresponding aminovinblastines nih.gov.

Role of Specific Chemical Moieties (e.g., Vindoline and Velbenamine Parts)